N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide
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Overview
Description
N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring substituted with a benzyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide typically involves the reaction of a pyrrolidine derivative with a benzyl halide and a thiophene derivative. One common method includes the use of N-benzylpyrrolidine-1-carboxamide as a starting material, which is then reacted with thiophene-3-carboxylic acid under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide: Similar structure but with the thiophene ring in a different position.
N-benzyl-3-(furan-3-yl)pyrrolidine-1-carboxamide: Contains a furan ring instead of a thiophene ring.
N-benzyl-3-(pyridin-3-yl)pyrrolidine-1-carboxamide: Features a pyridine ring instead of a thiophene ring.
Uniqueness
N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors .
Properties
IUPAC Name |
N-benzyl-3-thiophen-3-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(17-10-13-4-2-1-3-5-13)18-8-6-14(11-18)15-7-9-20-12-15/h1-5,7,9,12,14H,6,8,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOGEASPEXUCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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